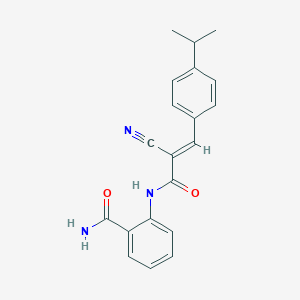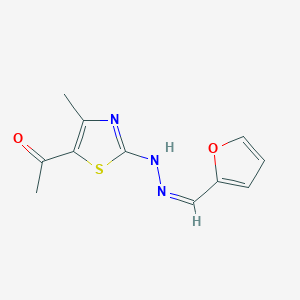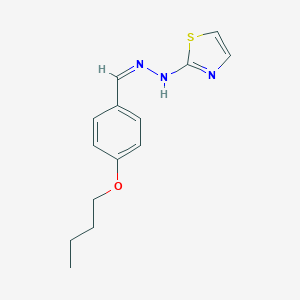![molecular formula C9H10N4O4S B255279 [[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively researched for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. In agriculture, this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In agriculture, this compound inhibits the growth of fungi and bacteria by disrupting their cell membranes, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Another advantage is that it has shown potential as a pesticide, making it a potential candidate for agricultural applications. One limitation is that the mechanism of action is not fully understood, making it difficult to optimize its use. Another limitation is that its toxicity and side effects are not well studied, making it important to conduct further research before using it in clinical or agricultural settings.
Zukünftige Richtungen
There are several future directions for the research on [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea. One direction is to further study its mechanism of action to optimize its use in cancer treatment and agriculture. Another direction is to study its toxicity and side effects to determine its safety for use in clinical and agricultural settings. Additionally, further research could be conducted to explore its potential applications in material science.
Synthesemethoden
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea is synthesized using a specific method that involves the reaction of 5-methoxy-2-nitrobenzaldehyde and thiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea as a yellow solid.
Wissenschaftliche Forschungsanwendungen
[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, specifically in inhibiting the growth of cancer cells. In agriculture, [(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
Produktname |
[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
|---|---|
Molekularformel |
C9H10N4O4S |
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea |
InChI |
InChI=1S/C9H10N4O4S/c1-17-7-3-6(13(15)16)2-5(8(7)14)4-11-12-9(10)18/h2-4,11H,1H3,(H3,10,12,18)/b5-4+ |
InChI-Schlüssel |
NJJMSRZCJQIEEC-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=CC(=C/C(=C\NNC(=S)N)/C1=O)[N+](=O)[O-] |
SMILES |
COC1=CC(=CC(=CNNC(=S)N)C1=O)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC(=CC(=CNNC(=S)N)C1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)




![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)